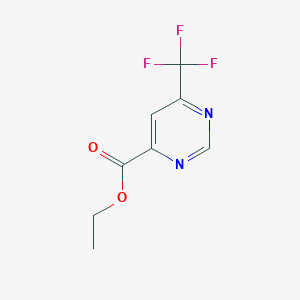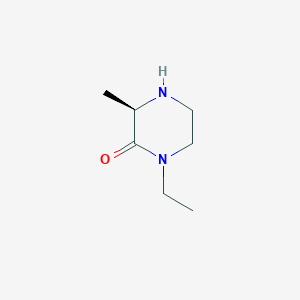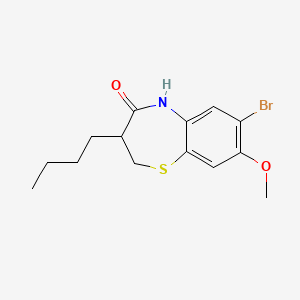
1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C9H5F6IO It is characterized by the presence of iodine, methoxy, and trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of 1-iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, with careful control of reaction conditions to ensure product purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMSO or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Applications De Recherche Scientifique
1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modifying gene expression or inducing DNA damage.
Modulating Cellular Signaling: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds, such as:
1-Iodo-3,5-bis(trifluoromethyl)benzene: Similar structure but lacks the methoxy group, which may affect its reactivity and applications.
1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene: Similar structure but with bromine instead of iodine, which may influence its chemical properties and reactivity.
1-Chloro-2-methoxy-3,5-bis(trifluoromethyl)benzene: Similar structure but with chlorine instead of iodine, which may alter its biological activity and applications.
The presence of the methoxy group and the iodine atom in this compound makes it unique and potentially more versatile in certain applications compared to its analogs .
Propriétés
Formule moléculaire |
C9H5F6IO |
|---|---|
Poids moléculaire |
370.03 g/mol |
Nom IUPAC |
1-iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5F6IO/c1-17-7-5(9(13,14)15)2-4(3-6(7)16)8(10,11)12/h2-3H,1H3 |
Clé InChI |
LKIMZVGUJTYKLF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1I)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane](/img/structure/B13901714.png)





![4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13901735.png)

![5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B13901762.png)
![(2S,2'S)-2,2'-[[(2S,2'S)-1,1'-[(2S,2'S)-3,3'-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2'-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)](/img/structure/B13901781.png)

![3-[3-oxo-7-(trifluoromethyl)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13901783.png)
![Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13901787.png)
